molecular formula C11H14ClNO4 B1379384 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride CAS No. 1803572-24-8

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride

Cat. No.: B1379384
CAS No.: 1803572-24-8
M. Wt: 259.68 g/mol
InChI Key: UHQUHPFJRUJHRH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₄ClNO₄ (assuming hydrochloride form; free acid: C₁₁H₁₃NO₄) Molecular Weight: ~259.69 g/mol (free acid: 223.23 g/mol + HCl) Structure: A phenylalanine derivative with a carboxymethyl (-CH₂COOH) substituent at the para position of the phenyl ring. The compound exists as a hydrochloride salt, enhancing solubility. Key Features:

  • The carboxymethyl group introduces a secondary carboxylic acid moiety, enabling metal chelation, ionic interactions, or conjugation chemistry.
  • Stereochemistry: Likely L-configuration (S-enantiomer), as it is derived from phenylalanine . Applications: Potential use in peptide synthesis, bioconjugation, or as a chelating agent in metalloenzyme studies.

Properties

IUPAC Name

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQUHPFJRUJHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride typically involves the reaction of phenylalanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis .
  • Reactions: It can undergo oxidation to form nitro derivatives or reduction to yield alcohols, depending on the reagents used.

Biology

  • Amino Acid Metabolism Studies: The compound is utilized in research involving amino acid metabolism, providing insights into metabolic pathways and enzyme functions .
  • Protein Synthesis Research: Its role in protein synthesis is significant, especially in studies focusing on non-proteinogenic amino acids and their incorporation into peptides .

Medicine

  • Therapeutic Investigations: Research is ongoing to explore its potential therapeutic effects. The compound may act as a precursor for drug development, particularly in creating novel pharmaceuticals targeting metabolic disorders .
  • Drug Development: Its unique properties make it a candidate for developing drugs that require specific structural characteristics for biological activity .

Industry

  • Chemical Intermediates Production: The compound is used in the production of various chemical intermediates and specialty chemicals. Its ability to participate in diverse chemical reactions makes it suitable for industrial applications .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Protein Incorporation: Research demonstrated that the incorporation of carboxymethylated phenylalanine into peptides can enhance solubility and stability, making it a valuable tool in peptide synthesis .
  • Investigating Metabolic Pathways: A study focused on how this compound influences metabolic pathways related to amino acids, providing insights into its role in cellular metabolism and potential impacts on health.

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. It may also interact with receptors or transporters in biological systems, modulating their activity .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Compound Name (Hydrochloride Form) Molecular Formula Molecular Weight (g/mol) Substituent Key Features Applications References
Target Compound C₁₁H₁₄ClNO₄ ~259.69 4-(Carboxymethyl) Hydrophilic, dual carboxylic acid groups Peptide engineering, chelation
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid HCl C₁₅H₁₆ClN₃O₂ 305.76 4-Phenyldiazenyl (azo) Photoswitchable, bulky aromatic group Photoresponsive biomaterials
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 4-Fluoro + methyl ester Lipophilic (ester prodrug), electron-withdrawing F Prodrug design, metabolic stability
(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid HCl C₁₀H₁₁ClF₃NO₃ 285.65 4-Trifluoromethoxy High lipophilicity, metabolic resistance Medicinal chemistry (CNS targets)
(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid HCl C₁₀H₁₄ClNO₃ 231.68 4-Hydroxymethyl Smaller hydrophilic group, R-configuration Chiral building blocks

Structural and Functional Analysis

  • Carboxymethyl vs. Azo Groups: The target compound’s carboxymethyl group enhances hydrophilicity and ionic interactions, whereas azo derivatives (e.g., ) exhibit photoisomerization, enabling light-controlled applications like elastin-like polypeptide phase transitions .
  • Ester vs. Carboxylic Acid :

    • Methyl ester derivatives (e.g., ) are lipophilic prodrugs, improving membrane permeability. Upon hydrolysis, they release the active carboxylic acid form, mimicking natural phenylalanine metabolism.
  • Trifluoromethoxy vs. Carboxymethyl :

    • The trifluoromethoxy group () increases lipophilicity (logP ~1.5–2.0) and metabolic stability due to fluorine’s electronegativity, making it suitable for blood-brain barrier penetration. In contrast, the carboxymethyl group’s hydrophilicity limits passive diffusion but favors aqueous-phase interactions.
  • Stereochemical Variations: The R-configuration in vs. the S-configuration in the target compound alters biological recognition. For example, D-amino acids are resistant to proteases, offering advantages in peptide drug design.

Target Compound

  • Chelation Potential: The carboxymethyl group’s carboxylic acid can coordinate metal ions (e.g., Ca²⁺, Zn²⁺), suggesting utility in metalloprotein studies .
  • Peptide Engineering : Incorporation into elastin-like polypeptides (ELPs) could enable pH- or ion-responsive behavior, though less dynamic than azo-based systems .

Azo Derivatives

  • Photoisomerization : The diazenyl group in undergoes reversible cis-trans isomerism under UV/visible light, enabling precise control over protein folding or hydrogel assembly .

Trifluoromethoxy Derivatives

  • Drug Design : The trifluoromethoxy group in is prevalent in antipsychotics (e.g., riluzole analogs) due to enhanced bioavailability and target affinity .

Fluorophenyl Esters

  • Prodrug Strategy : The 4-fluoro substituent in balances lipophilicity and electronic effects, while the ester group improves oral absorption.

Discrepancies and Limitations

  • Stereochemical Data : Some compounds (e.g., ) lack explicit enantiomeric purity data, complicating biological relevance assessments.

Biological Activity

2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride, also known as 4-(carboxymethyl)phenylalanine hydrochloride, is a derivative of the essential amino acid phenylalanine. This compound features a carboxymethyl group attached to the para position of the phenyl ring, which enhances its solubility and potential biological activity. Its molecular formula is C11H14ClNO4C_{11}H_{14}ClNO_{4}, with a molar mass of approximately 259.69 g/mol.

Biological Activities

The biological activities of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride have been explored in various contexts, including its potential neuroprotective effects and applications in medicinal chemistry.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also exhibit such effects. Neuroprotection is crucial in preventing neuronal damage in conditions such as stroke and neurodegenerative diseases.

Enzyme Inhibition Potential

Research indicates that compounds structurally similar to 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride may act as enzyme inhibitors. For example, (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid has been studied for its inhibitory effects on specific enzymes, which could pave the way for similar investigations into the hydrochloride form.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving the modification of phenylalanine. Its applications span multiple fields:

  • Medicinal Chemistry : Investigated for therapeutic effects and as a precursor for drug development.
  • Biological Research : Used in studies involving amino acid metabolism and protein synthesis.
  • Chemical Industry : Serves as a building block for more complex molecules and various chemical intermediates .

Comparative Analysis

The unique structural features of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Phenylalanine Basic amino acid structureEssential amino acid not modified at para position
4-Carboxyphenylalanine Similar carboxylic structureLacks amine group
2-Amino-3-(4-hydroxyphenyl)propanoic acid Hydroxyl instead of carboxymethylDifferent functional group impacts reactivity
Tyrosine Contains a hydroxyl group on benzene ringMore complex aromatic system

The combination of both amino and carboxymethyl functionalities enhances its solubility and potential biological activity compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride?

The compound is typically synthesized via a multi-step process involving (1) coupling of protected amino acids with substituted phenyl precursors, (2) introduction of the carboxymethyl group via alkylation or ester hydrolysis, and (3) salt formation with hydrochloric acid. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to avoid side products like racemization, particularly for chiral variants . Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent placement, particularly for distinguishing phenyl ring substitutions .
  • HPLC-MS for purity assessment and detecting trace impurities (e.g., unreacted intermediates) .
  • X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities, especially for chiral centers .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for biological assays. Stability studies (e.g., TGA/DSC) show improved thermal stability under dry conditions, but hygroscopicity requires storage in desiccated environments .

Q. What are the recommended safety protocols for handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Engineering controls (fume hoods) are advised during synthesis due to HCl gas release. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How is this compound utilized in protein interaction studies?

It serves as a substrate analog in enzyme kinetics (e.g., for amino acid decarboxylases) or a building block for peptide synthesis. Protocols involve pH-dependent solubility adjustments (e.g., using Tris buffers) to maintain activity in assay conditions .

Advanced Research Questions

Q. How can chiral purity be ensured during synthesis, and what are common pitfalls?

Chiral resolution via chiral HPLC or enzymatic methods is critical. A common issue is racemization at the α-carbon during ester hydrolysis; using low-temperature saponification (e.g., 0–5°C) with NaOH/THF minimizes this . Enantiomeric excess (ee) should be verified via polarimetry or chiral stationary-phase chromatography .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from salt-form variability (e.g., hydrochloride vs. free base) or impurity profiles. Methodological steps:

  • Re-evaluate compound identity (via NMR/HPLC) across batches.
  • Standardize assay conditions (pH, salt concentration) to control ionization states.
  • Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., receptors or enzymes). Focus on modifying the carboxymethyl group’s steric/electronic properties to optimize binding. MD simulations assess stability of ligand-protein complexes over time .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Scaling introduces heat/mass transfer inefficiencies, increasing racemization risks. Solutions:

  • Use continuous flow reactors for precise temperature control.
  • Employ immobilized chiral catalysts to enhance stereoselectivity.
  • Implement in-line PAT (Process Analytical Technology) for real-time ee monitoring .

Q. How do structural modifications (e.g., halogenation) impact physicochemical and pharmacological properties?

Introducing halogens (e.g., Cl, Br) at the phenyl ring increases lipophilicity (logP), enhancing blood-brain barrier permeability but reducing solubility. SAR studies require balancing these effects via substituent positioning. For example, 4-chloro derivatives show improved target affinity but may require co-solvents (e.g., DMSO) for in vitro assays .

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